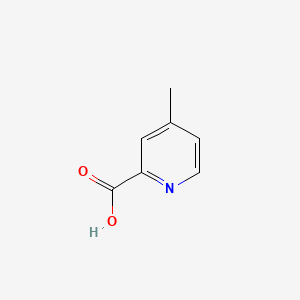

4-Methylpicolinic acid

Description

The exact mass of the compound 4-Methylpicolinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylpicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMURVLHXMNTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376481 | |

| Record name | 4-Methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-08-3 | |

| Record name | 4-Methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Methylpicolinic acid from 4-picoline

An In-Depth Technical Guide to the Synthesis of 4-Methylpicolinic Acid from 4-Methylpyridine

Abstract

4-Methylpicolinic acid, also known as 4-methyl-2-pyridinecarboxylic acid, is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its preparation from the readily available feedstock 4-methylpyridine (4-picoline) presents a significant synthetic challenge, requiring the selective functionalization of the C-H bond at the 2-position of the pyridine ring while leaving the methyl group at the 4-position intact. This guide provides a comprehensive technical overview of the primary synthetic strategies to achieve this transformation. We will delve into the mechanistic principles, detailed experimental workflows, and comparative analysis of two major approaches: the well-established Directed Ortho-Metalation (DoM) pathway and emerging direct C-H carboxylation techniques, with a focus on electrochemical methods. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of the synthesis of this valuable compound.

Introduction: The Significance and Synthetic Challenge

Pyridinecarboxylic acids are privileged scaffolds in medicinal chemistry and materials science. 4-Methylpicolinic acid (IUPAC name: 4-methyl-2-pyridinecarboxylic acid) is a particularly useful derivative, incorporating both a directing carboxylic acid group and a methyl-substituted pyridine core.

| Compound | Structure | CAS Number |

| 4-Methylpyridine (Starting Material) | Cc1ccncc1 | 108-89-4 |

| 4-Methylpicolinic Acid (Target) | CC1=CC=NC(=C1)C(=O)O | 4021-08-3[1][2][3] |

The primary challenge in synthesizing 4-methylpicolinic acid from 4-methylpyridine lies in the selective activation and carboxylation of the C-H bond at the C2 position (alpha to the ring nitrogen). The pyridine nitrogen significantly influences the ring's electronic properties, making the C2 proton the most acidic and thus a prime target for deprotonation. However, the ring is also susceptible to nucleophilic addition, necessitating carefully controlled reaction conditions. This guide explores the methodologies developed to navigate these challenges effectively.

Synthetic Strategy I: Directed Ortho-Metalation (DoM) and Carboxylation

Directed ortho-metalation is a powerful and reliable strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 4-methylpyridine, the pyridine nitrogen atom itself serves as the directing metalating group (DMG), guiding a strong base to selectively remove the proton at the adjacent C2 position.[4]

Mechanism and Rationale

The DoM pathway involves a two-step sequence:

-

Deprotonation: A strong, sterically hindered organolithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is used to deprotonate 4-methylpyridine at the C2 position. This reaction is performed under strictly anhydrous conditions and at cryogenic temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF). The low temperature is critical to prevent competitive nucleophilic addition of the base to the pyridine ring.[4]

-

Carboxylation: The resulting 2-lithio-4-methylpyridine intermediate is a potent nucleophile. It is quenched by the addition of an electrophilic carbon source, most commonly solid carbon dioxide (dry ice).

-

Workup: A final aqueous acidic workup protonates the lithium carboxylate salt to yield the desired 4-methylpicolinic acid.

The use of a hindered base like LDA is often preferred to minimize the risk of nucleophilic attack at the C2 or C6 positions of the pyridine ring.[4]

Visualization: Reaction Workflow

Caption: Workflow for the synthesis of 4-Methylpicolinic acid via Directed Ortho-Metalation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of directed metalation.

Materials:

-

4-Methylpyridine (distilled and dried)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent

-

Solid Carbon Dioxide (Dry Ice), crushed

-

Hydrochloric Acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: To the reaction flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add distilled 4-methylpyridine via syringe.

-

Lithiation: Slowly add the n-BuLi or LDA solution dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting dark-colored solution at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Carboxylation: Remove the cooling bath and quickly add a large excess of freshly crushed dry ice to the reaction mixture in one portion. Vigorous gas evolution will be observed.

-

Quenching and Workup: Allow the mixture to slowly warm to room temperature. Once the excess CO2 has sublimated, quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Isolation: Carefully acidify the aqueous layer with aqueous HCl to a pH of approximately 3-4, which will precipitate the 4-methylpicolinic acid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Summary of Key Parameters and Considerations

| Parameter | Condition/Value | Rationale & Field Insights |

| Atmosphere | Inert (Nitrogen/Argon) | Organolithium reagents are highly reactive with oxygen and moisture. |

| Solvent | Anhydrous THF / Ether | Aprotic polar solvents are required to solubilize the organolithium intermediates.[4] |

| Temperature | -78 °C | Crucial for preventing side reactions, such as nucleophilic addition of the base to the pyridine ring.[4] |

| Base | n-BuLi or LDA | Strong, non-nucleophilic bases are essential for efficient and clean deprotonation at C2.[4] |

| Electrophile | Solid CO₂ (Dry Ice) | A readily available, inexpensive, and efficient C1 electrophile for carboxylation. |

Synthetic Strategy II: Emerging Direct C-H Carboxylation

While DoM is effective, its reliance on stoichiometric strong bases and cryogenic conditions has prompted research into more direct and sustainable alternatives. Recent advances in electrochemistry and catalysis are paving the way for the direct carboxylation of pyridine C-H bonds using CO2 gas.

Electrochemical Carboxylation

Electrosynthesis offers a powerful method to activate otherwise inert molecules by precisely controlling redox potentials, avoiding the need for harsh chemical reagents.[5]

Principle and Mechanism: Recent studies have demonstrated the direct carboxylation of pyridines using CO2 in an electrochemical cell.[5][6] The general principle involves the anodic oxidation of the pyridine substrate to generate a highly reactive radical cation or a related species. This activated intermediate can then be trapped by CO2, which is present in the reaction medium. Subsequent reduction and protonation steps lead to the final carboxylic acid product.

A key finding in this area is that the regioselectivity of the carboxylation can be dictated by the type of electrochemical reactor used.[5] While much of the initial research has focused on C4 and C5 carboxylation, the underlying principles are directly applicable to developing selective C2 functionalization protocols.[5][6]

Visualization: Electrochemical Synthesis Workflow

Caption: Conceptual workflow for the electrochemical synthesis of 4-Methylpicolinic acid.

Advantages and Disadvantages:

-

Advantages: This method represents a more sustainable and "green" approach, utilizing electricity as the reagent and CO2 as a C1 feedstock. It offers the potential for high selectivity under mild conditions.[5]

-

Disadvantages: The technology is still emerging and requires specialized electrochemical equipment. Substrate scope and optimization for specific isomers like 4-methylpicolinic acid are areas of active research.

Purification of 4-Methylpicolinic Acid

Regardless of the synthetic route, proper purification is essential to obtain the final product with high purity.

-

Acid-Base Extraction: A common and effective initial purification step involves dissolving the crude product in a dilute aqueous base (e.g., NaOH or NaHCO3). This converts the carboxylic acid to its water-soluble salt. The aqueous layer is then washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities like unreacted 4-methylpyridine. The aqueous layer is then re-acidified with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid.

-

Recrystallization: The solid acid obtained after extraction can be further purified by recrystallization from an appropriate solvent system, such as water, ethanol, or an ethanol/water mixture, to remove any remaining impurities.

Comparative Analysis and Conclusion

The synthesis of 4-methylpicolinic acid from 4-methylpyridine is a prime example of targeted C-H functionalization in heterocyclic chemistry. The choice of synthetic method depends heavily on the scale, available equipment, and desired process parameters.

| Feature | Directed Ortho-Metalation (DoM) | Electrochemical Carboxylation |

| Principle | C-H deprotonation with strong base | Redox activation of C-H bond |

| Reagents | Stoichiometric strong bases (n-BuLi, LDA) | Catalytic electrolyte, electricity |

| Conditions | Cryogenic (-78 °C), strictly anhydrous | Often room temperature, ambient pressure |

| Selectivity | Excellent (C2) | High, potentially tunable by cell design[5] |

| Maturity | Well-established, widely used in labs | Emerging, cutting-edge technology |

| Key Advantage | High reliability and predictability | Sustainability, avoids harsh reagents |

| Key Disadvantage | Harsh conditions, stoichiometric waste | Requires specialized equipment |

References

-

Yu, P., Zhang, W., Sun, G., Lin, S., & Yu, D. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature. Available at: [Link]

-

AZoM. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Available at: [Link]

-

ResearchGate. (n.d.). Design of Carboxylation of Pyridines with CO2. Available at: [Link]

-

Chen, K., & Fagnou, K. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]

-

ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available at: [Link]

- Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

-

HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link]

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

- Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

-

PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. azom.com [azom.com]

- 6. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylpicolinic Acid (CAS: 4021-08-3)

This guide provides a comprehensive technical overview of 4-Methylpicolinic acid, a pyridine carboxylic acid derivative of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Core Molecular Characteristics

4-Methylpicolinic acid, also known as 4-methylpyridine-2-carboxylic acid, is a heterocyclic aromatic compound.[1][2][3][4][5] The presence of a carboxylic acid group at the 2-position and a methyl group at the 4-position of the pyridine ring imparts a unique combination of steric and electronic properties that make it a valuable building block in various chemical endeavors.

Physicochemical and Spectroscopic Data Summary

| Property | Value | Source(s) |

| CAS Number | 4021-08-3 | [1][3][4][5] |

| Molecular Formula | C₇H₇NO₂ | [1][2][3][4] |

| Molecular Weight | 137.14 g/mol | [1][2][3][4] |

| IUPAC Name | 4-methylpyridine-2-carboxylic acid | [2] |

| Synonyms | 4-Methyl-picolinic acid, 2-Carboxy-4-methylpyridine | [1][3] |

| Appearance | White to light yellow crystalline powder | |

| pKa (estimated) | The pKa of the conjugate acid of the parent base, 4-methylpyridine, is 5.98. The electron-withdrawing carboxylic acid group is expected to decrease the basicity of the pyridine nitrogen, while the methyl group has a slight electron-donating effect. The pKa of the carboxylic acid proton is anticipated to be in the range of other pyridine carboxylic acids. | [6] |

| Solubility | While specific data for 4-methylpicolinic acid is not readily available, the parent compound, picolinic acid, is significantly more soluble in water than in ethanol or acetonitrile. The presence of the methyl group may slightly decrease aqueous solubility. | [7] |

Synthesis of 4-Methylpicolinic Acid

The synthesis of 4-methylpicolinic acid can be approached through several routes. Two common methods involve the oxidation of a readily available precursor or the carbonation of a Grignard reagent.

Oxidation of 2,4-Lutidine

A classical approach to pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. In this case, 2,4-lutidine (2,4-dimethylpyridine) serves as the starting material. Selective oxidation of the methyl group at the 2-position is required, which can be challenging. Strong oxidizing agents like potassium permanganate (KMnO₄) are often employed. The reaction proceeds by attacking the more reactive methyl group at the 2-position, which is activated by the adjacent nitrogen atom.

Grignard Carbonation of 2-Bromo-4-methylpyridine

A more regioselective and often higher-yielding method involves the formation of a Grignard reagent from a halogenated precursor, followed by quenching with carbon dioxide (dry ice). This method offers excellent control over the position of the carboxylic acid group.

This protocol is a self-validating system; successful formation of the Grignard reagent is a prerequisite for the subsequent carbonation step. Careful control of anhydrous conditions is paramount for success.

Materials:

-

2-Bromo-4-methylpyridine

-

Magnesium turnings

-

Iodine (a single crystal for activation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid (e.g., 6 M) for workup

-

Ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried prior to use.

-

Grignard Reagent Formation:

-

Magnesium turnings (1.2 equivalents) and a crystal of iodine are placed in the flask under an inert atmosphere.

-

Anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of 2-bromo-4-methylpyridine (1.0 equivalent) in the anhydrous solvent is added to the dropping funnel.

-

A small amount of the bromo-pyridine solution is added to initiate the reaction, which is evidenced by bubbling and a gentle exotherm. Gentle heating may be required for initiation.

-

The remaining 2-bromo-4-methylpyridine solution is added dropwise to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carbonation:

-

The Grignard reagent solution is slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether or THF. This should be done in a well-ventilated fume hood.

-

The reaction mixture is allowed to warm to room temperature, and then quenched by the slow addition of aqueous HCl.

-

-

Workup and Isolation:

-

The aqueous layer is separated and extracted with ethyl acetate.

-

The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution to extract the product as its sodium salt into the aqueous phase.

-

The aqueous bicarbonate layer is then re-acidified with HCl to precipitate the 4-methylpicolinic acid.

-

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Spectroscopic Analysis and Characterization

Characterization of 4-methylpicolinic acid relies on standard spectroscopic techniques. The expected spectral features are outlined below, providing a framework for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-methylpicolinic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show distinct signals for the aromatic protons and the methyl group.

-

Aromatic Protons: The pyridine ring protons will appear as a set of coupled signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton adjacent to the carboxylic acid group (at the 3-position) is expected to be a doublet, while the proton at the 5-position would likely be a doublet of doublets, and the proton at the 6-position a doublet.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed in the upfield region (typically δ 2.0-3.0 ppm).

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group will be present, typically in the downfield region (δ 10-13 ppm), and its signal will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group will appear as a deshielded signal in the range of δ 160-180 ppm.

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the carboxylic acid group (C2) and the carbon bearing the methyl group (C4) will have distinct chemical shifts.

-

Methyl Carbon: The carbon of the methyl group will be observed as an upfield signal, typically in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylpicolinic acid will exhibit characteristic absorptions for the carboxylic acid and aromatic functionalities.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[8][9][10]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid will be present between 1700 and 1730 cm⁻¹.[8][9][10]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be seen just below 3000 cm⁻¹.[11]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 4-methylpicolinic acid is expected to show a molecular ion peak (M⁺) at m/z = 137.[2] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[12][13][14] The fragmentation of the pyridine ring can also lead to characteristic daughter ions.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-methylpicolinic acid is dominated by the carboxylic acid group and its ability to act as a bidentate ligand. This has led to its widespread use as a scaffold in the development of novel therapeutic agents.

Coordination Chemistry

The pyridine nitrogen and the carboxylate oxygen of 4-methylpicolinic acid can coordinate to a metal center to form a stable five-membered chelate ring.[15][16][17][18][19] This bidentate coordination is a key feature that is exploited in the design of metal complexes with specific catalytic or biological properties. The nature of the metal ion and the other ligands in the coordination sphere will dictate the overall geometry and reactivity of the resulting complex.

Caption: Chelation of a metal ion by 4-methylpicolinic acid.

Role in Medicinal Chemistry

Picolinic acid and its derivatives are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[20] The modification of the picolinic acid scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Numerous studies have demonstrated the potential of picolinic acid derivatives as anticancer agents.[21][22][23][24] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

-

EGFR Kinase Inhibition: Some picolinic acid derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[21][22] Overactivation of the EGFR signaling pathway is a hallmark of many cancers. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors can block downstream signaling and inhibit tumor growth.

Caption: Inhibition of the EGFR signaling pathway.

-

Induction of Endoplasmic Reticulum (ER) Stress: Certain derivatives have been shown to induce ER stress-mediated apoptosis in cancer cells.[22][23][24] The accumulation of unfolded proteins in the ER triggers a cellular stress response that can ultimately lead to programmed cell death. This represents a promising therapeutic strategy for targeting cancer cells.

Safety and Handling

4-Methylpicolinic acid is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Conclusion

4-Methylpicolinic acid is a versatile and valuable building block for researchers in both academic and industrial settings. Its straightforward synthesis, well-defined spectroscopic characteristics, and diverse reactivity, particularly its role as a chelating ligand and a scaffold for bioactive molecules, make it a compound of ongoing interest. The insights provided in this guide are intended to facilitate its effective use in the synthesis of novel compounds with potential applications in medicine and materials science.

References

- Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 631-643.

- Ansari, M. F., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(23), 20695-20725.

- Zeidan, M., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 168, 315-329.

- Bosco, M. C., et al. (2000). Picolinic acid, a catabolite of tryptophan, is a potent inducer of nitric oxide synthase in murine macrophages. Journal of immunology, 164(5), 2519-2528.

-

Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Semantic Scholar. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029167). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylpyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

FooDB. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405). Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

MDPI. (2023). Transition Metals Meet Scorpiand-like Ligands. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid.... Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.2: Coordination Chemistry of Transition Metals. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra with fragmentation and annotated molecular structures of.... Retrieved from [Link]

-

University of California, Davis. (2019). Transition Metal Coordination Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 6.2: How Organic Reactions Occur - Mechanisms. Retrieved from [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

McGraw Hill's AccessScience. (n.d.). Organic reaction mechanism. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scbt.com [scbt.com]

- 5. 4-Methylpicolinic acid | 4021-08-3 [sigmaaldrich.com]

- 6. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. scienceready.com.au [scienceready.com.au]

- 13. asdlib.org [asdlib.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 17. Transition Metals Meet Scorpiand-like Ligands | MDPI [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.tamu.edu [chem.tamu.edu]

- 20. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. public.pensoft.net [public.pensoft.net]

- 23. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity | Semantic Scholar [semanticscholar.org]

- 24. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

A Comprehensive Technical Guide to 4-Methylpicolinic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 4-Methylpicolinic acid, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document delves into its fundamental chemical properties, provides a detailed synthesis protocol, explores its spectroscopic signature, and elucidates its application as a key intermediate in the synthesis of pharmacologically active molecules, with a particular focus on its role in the development of metabotropic glutamate receptor 4 (mGluR4) modulators.

Nomenclature and Chemical Identity

4-Methylpicolinic acid is a substituted pyridinecarboxylic acid. A clear understanding of its various names and identifiers is crucial for unambiguous communication in a research and development setting.

Table 1: Nomenclature and Identifiers for 4-Methylpicolinic Acid

| Identifier | Value |

| Systematic (IUPAC) Name | 4-methylpyridine-2-carboxylic acid |

| Common Names | 4-Methyl-picolinic acid, 2-Carboxy-4-methylpyridine, 4-Picoline-2-carboxylic Acid |

| CAS Registry Number | 4021-08-3[1] |

| Molecular Formula | C₇H₇NO₂[1] |

| Molecular Weight | 137.14 g/mol [1] |

| InChI | InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) |

| InChIKey | CMMURVLHXMNTHY-UHFFFAOYSA-N |

| SMILES | Cc1ccnc(c1)C(=O)O |

Physicochemical Properties

Understanding the physicochemical properties of 4-Methylpicolinic acid is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of 4-Methylpicolinic Acid

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 137-141 °C | [2] |

| Purity | Typically >97% | |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |

Synthesis of 4-Methylpicolinic Acid

The most common and industrially viable method for the synthesis of 4-Methylpicolinic acid is the oxidation of the readily available starting material, 4-picoline (also known as 4-methylpyridine).[3][4][5][6][7][8] This process involves the conversion of the methyl group to a carboxylic acid function. While various oxidizing agents can be employed, a robust and scalable method utilizes potassium permanganate.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 4-picoline to 4-Methylpicolinic acid.

Caption: Synthetic workflow for the preparation of 4-Methylpicolinic acid.

Detailed Experimental Protocol

This protocol describes the laboratory-scale synthesis of 4-Methylpicolinic acid via the oxidation of 4-picoline.

Materials:

-

4-Picoline (4-methylpyridine)

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Buchner funnel and flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-picoline and a volume of water.

-

Oxidation: While stirring the solution, slowly add a solution of potassium permanganate in water through the dropping funnel. The addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Workup - Manganese Dioxide Removal: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration through a Buchner funnel. The filter cake should be washed with hot water to recover any product adsorbed onto the MnO₂.

-

Workup - Acidification and Isolation: Combine the filtrate and washings. Acidify the solution with concentrated sulfuric acid to a low pH. This will protonate the carboxylate to form the free carboxylic acid, which may precipitate out of the solution upon cooling. If no precipitate forms, the solution can be concentrated under reduced pressure.

-

Purification: The crude 4-Methylpicolinic acid can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. The purity of the final product should be assessed by melting point determination and spectroscopic methods.

Spectroscopic Characterization

The identity and purity of synthesized 4-Methylpicolinic acid are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Methylpicolinic acid in a suitable deuterated solvent (e.g., DMSO-d₆) will exhibit characteristic signals for the aromatic protons and the methyl group protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).[9]

Table 3: Expected ¹H NMR Chemical Shifts for 4-Methylpicolinic Acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 10 | broad singlet |

| Pyridine-H (aromatic) | 7.0 - 8.5 | multiplet |

| -CH₃ | ~2.4 | singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield.

Table 4: Expected ¹³C NMR Chemical Shifts for 4-Methylpicolinic Acid

| Carbon | Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Pyridine-C (aromatic) | 120 - 150 |

| -CH₃ | ~20 |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylpicolinic acid will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for 4-Methylpicolinic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (carboxylic acid) | 2500 - 3300 | Broad |

| C=O (carboxylic acid) | 1700 - 1725 | Strong |

| C=C, C=N (aromatic) | 1450 - 1600 | Medium to strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (methyl) | 2850 - 3000 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Methylpicolinic acid, the molecular ion peak [M]⁺ would be expected at m/z = 137.

Applications in Drug Discovery and Organic Synthesis

4-Methylpicolinic acid is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[10][11] Its utility stems from the presence of two reactive functional groups: the carboxylic acid and the pyridine ring, which can be further functionalized.

Intermediate in the Synthesis of mGluR4 Positive Allosteric Modulators (PAMs)

A significant application of 4-Methylpicolinic acid is in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[12][13] These modulators are of therapeutic interest for the treatment of neurological and psychiatric disorders.

The following diagram outlines a general synthetic route to N-(4-acetamido)phenylpicolinamides, a class of mGluR4 PAMs, starting from 4-Methylpicolinic acid.

Caption: General synthetic workflow for an mGluR4 PAM.

This protocol provides a general procedure for the synthesis of an N-aryl-4-methylpicolinamide derivative.

Materials:

-

4-Methylpicolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

A substituted aniline (e.g., 4-aminoacetanilide)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 4-Methylpicolinic acid in an anhydrous aprotic solvent. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess reagent and solvent under reduced pressure.

-

Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent. In a separate flask, dissolve the substituted aniline and the non-nucleophilic base in the same solvent. Slowly add the solution of the acid chloride to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Role as a Bidentate Ligand in Coordination Chemistry

The picolinic acid moiety, with its pyridine nitrogen and carboxylate group, acts as an efficient bidentate chelating ligand for a variety of metal ions.[14][15][16][17][18] This property is of interest in the development of metal-based therapeutics, catalysts, and materials. The methyl group at the 4-position can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes.

Conclusion

4-Methylpicolinic acid is a chemically versatile and commercially important molecule with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from 4-picoline, coupled with its utility as a key building block for pharmacologically active compounds such as mGluR4 modulators, underscores its importance for researchers in drug discovery and development. The detailed information on its synthesis, characterization, and applications provided in this guide serves as a valuable resource for scientists working with this compound.

References

- Green Chemistry, 2018, 20, 3038.

- Engers, D. W., et al. (2011). Discovery, Synthesis, and Structure–Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1106–1110.

- Park, H. S., et al. (2022). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC, NIH.

- Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))

- Jones, C. K., et al. (2021). Discovery of 4-(5-Membered)

- Dziekońska, I., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI.

- Royal Society of Chemistry. (Date not available).

- Human Metabolome Database. (Date not available). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121).

- Human Metabolome Database. (Date not available). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000448).

- Sigma-Aldrich. (Date not available). 4-Methylpicolinic acid | 4021-08-3.

- Santa Cruz Biotechnology. (Date not available). 4-Methylpicolinic acid | CAS 4021-08-3.

- Oriental Journal of Chemistry. (Date not available). A Study of Metal Complexes of 2 – Picolinic Acid.

- Rasayan J. Chem. (Date not available).

- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Human Metabolome Database. (Date not available). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000448).

- PubChem. (Date not available). 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820.

- S.J.C.T.N.C. (Date not available). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (Date not available). 4-Methylpyridine-2-carboxylic Acid | 4021-08-3.

- Williams, R., et al. (2012). Synthesis and SAR of a novel metabotropic glutamate receptor 4 (mGlu4)

- Hopkins, C. R., et al. (2009). Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM)

- Wang, J., et al. (2008). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts.

- ChemicalBook. (Date not available).

- Google Patents. (Date not available). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

- Ishii, Y., et al. (2003). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.

- Organic Chemistry Data. (Date not available). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. (Date not available). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

- ChemicalBook. (Date not available).

- mzCloud. (2015).

- PubChem. (Date not available). 4-Methylpyridine | (C5H4N)CH3 | CID 7963.

- Wikipedia.

- National Institute of Standards and Technology. (Date not available). Pyridine, 4-methyl- - the NIST WebBook.

- UniVOOK. (2024).

- National Institute of Standards and Technology. (Date not available). 4-Pyridinecarboxylic acid, methyl ester - the NIST WebBook.

- Google Patents. (Date not available).

- Popović, Z., et al. (2020). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. PMC, NIH.

- MDPI. (Date not available).

- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available).

- Sigma-Aldrich. (Date not available). 4-Methylpyridine for synthesis 108-89-4.

- Tella, A. C., et al. (2017). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)...

- ChemicalBook. (Date not available). 2-Picolinic acid(98-98-6) 1H NMR spectrum.

- Radford, R. J., et al. (2018).

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Wikipedia. (Date not available). Transition metal pyridine complexes.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Methylpyridine-2-carboxylic Acid | 4021-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 6. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. 4-Methylpyridine for synthesis 108-89-4 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 11. nbinno.com [nbinno.com]

- 12. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 16. sjctni.edu [sjctni.edu]

- 17. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methylpyridine-2-carboxylic Acid: Synthesis, Applications, and Core Principles for Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of 4-methylpyridine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its strategic application in the creation of novel therapeutics. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-methylpyridine-2-carboxylic acid .[1] A common synonym is 4-methylpicolinic acid.[1][2]

Core Compound Characteristics

4-Methylpyridine-2-carboxylic acid is a substituted pyridine derivative with a carboxylic acid group at the 2-position and a methyl group at the 4-position. This substitution pattern imparts specific electronic and steric properties that are advantageous for molecular recognition by biological targets.

| Property | Value | Source |

| IUPAC Name | 4-methylpyridine-2-carboxylic acid | [1] |

| Synonyms | 4-Methylpicolinic acid | [1][2] |

| CAS Number | 4021-08-3 | [2][3] |

| Molecular Formula | C₇H₇NO₂ | [2][3] |

| Molecular Weight | 137.14 g/mol | [2][3] |

| Melting Point | 139 °C | [3] |

| Appearance | White to light yellow crystalline powder |

Strategic Synthesis of 4-Methylpyridine-2-carboxylic Acid

The synthesis of 4-methylpyridine-2-carboxylic acid can be approached through several strategic routes. The choice of method often depends on the available starting materials, scalability, and desired purity. Two common and effective methods are detailed below: Grignard carboxylation and oxidation of 2,4-lutidine.

Method 1: Grignard Reaction and Carboxylation

This robust method involves the formation of a Grignard reagent from a halogenated pyridine precursor, followed by quenching with solid carbon dioxide (dry ice).[4] This approach is particularly useful for its reliability and scalability.[4]

Experimental Protocol:

Part 1: Grignard Reagent Formation [4]

-

Preparation: A three-neck round-bottom flask is equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. All glassware must be rigorously dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Magnesium turnings are placed in the flask, followed by a crystal of iodine to activate the magnesium surface. Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.

-

Addition: A solution of 2-bromo-4-methylpyridine in the anhydrous solvent is added to the dropping funnel. A small portion is introduced to the magnesium suspension to initiate the reaction, evidenced by gentle bubbling and a slight exotherm.

-

Reflux: The remaining 2-bromo-4-methylpyridine solution is added dropwise to maintain a gentle reflux. Upon completion of the addition, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Carboxylation and Product Isolation [4]

-

Reaction: The Grignard reagent is cooled in a dry ice/acetone bath. Crushed dry ice is added portion-wise to the cooled solution.

-

Quenching: After the addition of dry ice, the reaction is allowed to warm to room temperature, and then quenched by the slow addition of 6 M hydrochloric acid.

-

Extraction: The aqueous layer is separated and extracted multiple times with ethyl acetate. The combined organic layers are then washed with a saturated aqueous sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Isolation: The aqueous bicarbonate layer is re-acidified with 6 M HCl to precipitate the 4-methylpyridine-2-carboxylic acid.

-

Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Caption: Grignard synthesis of 4-methylpyridine-2-carboxylic acid.

Method 2: Oxidation of 2,4-Lutidine

The oxidation of the methyl group at the 2-position of 2,4-lutidine (2,4-dimethylpyridine) is a common and direct route to 4-methylpyridine-2-carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) are typically employed. While conceptually straightforward, this reaction requires careful control of conditions to achieve selective oxidation and good yields.

Experimental Protocol (Conceptual):

-

Setup: 2,4-lutidine is dissolved in an aqueous solution, often with a co-solvent. The reaction vessel is equipped with a condenser and a dropping funnel.

-

Oxidation: A solution of potassium permanganate is added portion-wise to the heated 2,4-lutidine solution. The reaction is highly exothermic and requires careful temperature control.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is removed by filtration.

-

Isolation: The filtrate is acidified to precipitate the carboxylic acid, which is then collected by filtration and purified by recrystallization.

Applications in Drug Development and Medicinal Chemistry

The pyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a bidentate chelator and engage in hydrogen bonding and aromatic interactions with biological targets. The addition of the 4-methyl group provides a valuable handle for modulating lipophilicity, metabolic stability, and target engagement.

As a Key Building Block for Piperidine Derivatives

4-Methylpyridine-2-carboxylic acid serves as a crucial starting material in the synthesis of more complex chiral molecules. For instance, it is used in the preparation of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.[5] This synthesis involves the hydrogenation of the pyridine ring to a piperidine, followed by esterification and chiral resolution.[5] Such piperidine derivatives are important scaffolds in the development of various therapeutic agents.

Caption: Synthesis of a chiral piperidine derivative.

In the Development of Novel Cancer Therapeutics

Derivatives of pyridine-2-carboxylic acid have been identified as promising candidates for cancer therapy. Research has shown that certain phenyl-pyridine-2-carboxylic acid derivatives act as cell cycle inhibitors, demonstrating selective cytotoxicity towards cancer cells over normal proliferating cells.[6] These compounds induce cell cycle arrest in mitosis, leading to apoptosis.[6] One such derivative, Ro 41-4439, showed significant inhibition of tumor growth in preclinical models.[6]

Furthermore, the pyridine core is integral to the design of cyclin-dependent kinase 2 (CDK2) inhibitors.[7] Pyrazolo[3,4-b]pyridine frameworks, which can be synthesized from pyridine precursors, are a promising scaffold for developing potent and selective CDK2 inhibitors for cancer treatment.[7]

Safety and Handling

4-Methylpyridine-2-carboxylic acid is classified as an irritant.[1] It is known to cause serious eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Methylpyridine-2-carboxylic acid is a versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the strategic importance of the substituted pyridine scaffold make it a key component in the development of novel therapeutics, particularly in the areas of oncology and neurology. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.

References

- Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

-

Stenutz. 4-methylpyridine-2-carboxylic acid. [Link]

-

PubChem. 4-Methylpyridine-2-carboxylic acid. [Link]

-

PubMed. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. [Link]

-

MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

Sources

- 1. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-methylpyridine-2-carboxylic acid [stenutz.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 6. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

physical and chemical properties of 4-Methylpicolinic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpicolinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methylpicolinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural features, combining the aromaticity of the pyridine ring with the functionality of a carboxylic acid and a methyl group, make it a versatile building block for the synthesis of novel compounds with diverse applications. This guide provides a comprehensive overview of the core , offering insights into its molecular structure, spectral characteristics, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development, enabling a deeper understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

4-Methylpicolinic acid, also known as 4-methylpyridine-2-carboxylic acid, possesses a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 4-position. This arrangement imparts a unique combination of acidic and basic properties, as well as the potential for various chemical transformations.

Key Physicochemical Data

A summary of the core physicochemical properties of 4-Methylpicolinic acid is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental settings.

Table 1: Physicochemical Properties of 4-Methylpicolinic Acid

| Property | Value | Source(s) |

| CAS Number | 4021-08-3 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 137-141 °C | [3][4] |

| Boiling Point | 307.4 ± 22.0 °C (Predicted) | [3][4] |

| Solubility | Soluble in water and polar organic solvents | |

| pKa | ~5.2 (Predicted for the carboxylic acid) |

Molecular Structure Visualization

The structural formula of 4-Methylpicolinic acid is depicted in the following diagram, generated using Graphviz. The diagram illustrates the spatial arrangement of the atoms and the key functional groups.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Safety and Handling

4-Methylpicolinic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS). [3]Store in a cool, dry place away from incompatible materials.

Conclusion

4-Methylpicolinic acid is a versatile chemical compound with a well-defined set of physical and chemical properties. Its unique molecular architecture makes it a valuable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

- Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. (n.d.). Google Patents.

-

4-Methylpyridine-2-carboxylic acid | C7H7NO2. (n.d.). PubChem. Retrieved from [Link]

-

Picolinic acid methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

The Significance of N-methylpicolinamides in the Development of Anticancer Therapeutics: Synthesis and Structure-Activity Relationship (SAR) Studies. (2019). PubMed. Retrieved from [Link]

-

The Role of 4-Aminopicolinic Acid in Advancing Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)... (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

Sources

4-Methylpicolinic Acid: A Versatile Heterocyclic Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Picolinate Scaffold

Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the landscape of medicinal chemistry and materials science.[1] The strategic placement of a carboxylic acid on a pyridine ring at the 2-position creates a powerful bidentate chelating agent and a versatile synthetic handle. The introduction of a methyl group at the 4-position, yielding 4-methylpicolinic acid (also known as 4-methylpyridine-2-carboxylic acid), subtly modulates the electronic and steric properties of this scaffold, offering unique advantages in the design of novel pharmaceuticals, functional materials, and catalysts. This guide provides a comprehensive overview of 4-methylpicolinic acid, from its fundamental properties and synthesis to its application as a sophisticated building block in modern organic and inorganic chemistry.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis. 4-Methylpicolinic acid is a white to light yellow crystalline solid. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4021-08-3 | [2] |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | >98.0% (typically by HPLC) | [3] |

| Melting Point | 137.0 to 141.0 °C | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |

Safety and Handling: 4-Methylpicolinic acid is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 4-Methylpicolinic Acid: A Detailed Protocol

The most common and economically viable route to 4-methylpicolinic acid is the selective oxidation of the methyl group at the 2-position of 2,4-lutidine (2,4-dimethylpyridine). The methyl group at the 2-position is more susceptible to oxidation due to the influence of the adjacent nitrogen atom. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation. The following protocol is adapted from a well-established procedure for the oxidation of α-picoline.[4][5]

Reaction Scheme: Oxidation of 2,4-Lutidine

Caption: Oxidation of 2,4-Lutidine to 4-Methylpicolinic Acid.

Step-by-Step Experimental Protocol

Materials:

-

2,4-Lutidine

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

95% Ethanol

-

Dry ether

-

5-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Steam bath or heating mantle

-

Large Buchner funnel and filter flask

Procedure:

-

Initial Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 2.5 L of deionized water and 107.15 g (1.0 mole) of 2,4-lutidine.

-

First Portion of Oxidant: While stirring, add 158 g (1.0 mole) of potassium permanganate to the mixture.

-

Heating: Heat the reaction mixture on a steam bath. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. This typically takes about 1-2 hours.

-

Second Portion of Oxidant: Once the purple color has faded, add a second 158 g portion of potassium permanganate. To facilitate stirring, add an additional 500 mL of water.

-

Continued Reaction: Continue heating and stirring until the permanganate color is completely discharged, which may take an additional 2-3 hours.

-

Work-up - Filtration: Allow the mixture to cool slightly, then filter the precipitated manganese dioxide using a large Buchner funnel. Wash the filter cake thoroughly with 1 L of hot water to ensure all the product is collected in the filtrate.

-

Work-up - Concentration and Acidification: Concentrate the clear filtrate under reduced pressure to a volume of approximately 300-400 mL. If any further precipitate forms, filter the solution again. Acidify the concentrated solution to Congo red with concentrated hydrochloric acid.

-

Work-up - Isolation: Evaporate the acidified solution to dryness under reduced pressure. The solid residue is the hydrochloride salt of 4-methylpicolinic acid mixed with potassium chloride.

-

Purification: Reflux the solid residue with 500 mL of 95% ethanol for one hour and filter. Repeat the extraction with another 250 mL of 95% ethanol. Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of the hydrochloride salt begin to separate. Add an equal volume of dry ether to the warm ethanolic solution to complete the precipitation.

-

Final Product: Cool the mixture and filter the crystallized 4-methylpicolinic acid hydrochloride. The free acid can be obtained by careful neutralization.

Causality Behind Experimental Choices:

-

Portion-wise addition of KMnO₄: This is done to control the exothermic reaction and to ensure the complete oxidation of the starting material.

-

Washing the MnO₂ cake with hot water: 4-methylpicolinic acid and its potassium salt are soluble in water, especially when hot. This step is crucial for maximizing the yield.

-

Conversion to the hydrochloride salt: This facilitates the separation from inorganic salts (KCl) due to differential solubility in ethanol.

4-Methylpicolinic Acid as a Heterocyclic Building Block

The true value of 4-methylpicolinic acid lies in its utility as a versatile building block for the synthesis of more complex molecules with desirable biological or material properties.

Application in Pharmaceutical Synthesis: Intermediate for Argatroban

A notable application of 4-methylpicolinic acid is as a starting material for the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. This chiral piperidine derivative is a key intermediate in the synthesis of Argatroban, a direct thrombin inhibitor used as an anticoagulant.[6]

Synthetic Workflow:

Caption: Synthesis of a key Argatroban intermediate from 4-Methylpicolinic Acid.

The synthesis involves the hydrogenation of the pyridine ring of 4-methylpicolinic acid to form the corresponding piperidine. This is typically achieved using a catalyst such as platinum oxide or rhodium on carbon under hydrogen pressure. The resulting racemic mixture of cis and trans isomers is then subjected to esterification followed by chiral resolution, often using a chiral acid like D-tartaric acid or mandelic acid, to isolate the desired (2R, 4R)-isomer.[6]

Derivatization via Sonogashira Coupling

The picolinic acid scaffold can be further functionalized using modern cross-coupling reactions. For instance, a halogenated derivative of 4-methylpicolinic acid can undergo a Sonogashira coupling with a terminal alkyne to introduce a carbon-carbon triple bond. This reaction is a powerful tool for extending the molecular framework and accessing novel chemical space.

Generalized Sonogashira Coupling Workflow:

Caption: Sonogashira coupling for derivatization of the 4-methylpicolinate scaffold.

General Protocol for Sonogashira Coupling:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated 4-methylpicolinate derivative, a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Reagents: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the stirred mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction is typically quenched with water or saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

This methodology opens the door to a wide array of derivatives with potential applications as enzyme inhibitors or functional materials.

4-Methylpicolinic Acid in Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen of the deprotonated carboxylate group of 4-methylpicolinic acid form a stable five-membered chelate ring with metal ions.[7][8] This bidentate coordination mode is fundamental to its role as a ligand in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents.

Coordination Mode of 4-Methylpicolinate:

Caption: Bidentate (N,O) chelation of a metal ion by 4-methylpicolinate.

The synthesis of these complexes is often straightforward, involving the reaction of a metal salt with 4-methylpicolinic acid in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid.[8] The resulting complexes can be characterized by various spectroscopic techniques, including:

-

FT-IR Spectroscopy: The coordination of the carboxylate group to the metal center is evidenced by a shift in the C=O stretching frequency compared to the free ligand. The appearance of new bands at lower frequencies can be attributed to M-O and M-N stretching vibrations.[8]

-

UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion.

-

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR can confirm the structure of the ligand within the complex.

Biological Activity and Structure-Activity Relationships (SAR)

Picolinic acid derivatives are known to exhibit a wide range of biological activities, including herbicidal, anticancer, and enzyme inhibitory effects.[1][9] The substitution pattern on the picolinic acid core is crucial for tuning this activity.

Enzyme Inhibition

Derivatives of picolinic acid have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant targets in the treatment of Alzheimer's disease. The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), is highly dependent on the nature and position of substituents.

Illustrative IC₅₀ Data for Picolinamide Derivatives as Cholinesterase Inhibitors

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Picolinamide Derivative 7a | Acetylcholinesterase (AChE) | 2.49 ± 0.19 | |

| Picolinamide Derivative 7a | Butyrylcholinesterase (BChE) | >250 | |

| Halauxifen-methyl | Auxin-signaling F-box protein 5 (AFB5) | 0.0022 | [1] |

| Picolinate Derivative V-7 | Auxin-signaling F-box protein 5 (AFB5) | 0.000049 | [1] |

Note: The data for picolinamide derivative 7a and the AFB5 inhibitors are for structurally related picolinic acid derivatives and serve to illustrate the potential for potent biological activity within this class of compounds.

Structure-Activity Relationship Insights:

-

Substitution Position: Studies on picolinamide derivatives have shown that the position of substituents dramatically influences inhibitory activity and selectivity. For example, in a series of cholinesterase inhibitors, a dimethylamine side chain at a specific position on the amide portion led to the most potent and selective AChE inhibitor.

-

The Role of the 4-Methyl Group: While specific SAR studies on the 4-methyl group of picolinic acid are less common, it is understood that such a group can influence activity by:

-

Increasing Lipophilicity: This can enhance membrane permeability and access to the target site.

-

Steric Effects: The methyl group can orient the molecule within a binding pocket to achieve a more favorable interaction.

-

Electronic Effects: The electron-donating nature of the methyl group can modulate the pKa of the pyridine nitrogen and the carboxylate, influencing binding affinity.

-

Conclusion